
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine is an organic compound characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine typically involves the reaction of piperidine with a suitable precursor containing the trifluoromethylphenyl group. One common method involves the use of 2-(3-(trifluoromethyl)phenyl)acetaldehyde as a starting material, which undergoes reductive amination with piperidine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)benzaldehyde: Similar structure but lacks the trifluoromethyl group.
1-Phenyl-2-(piperidin-1-yl)-2-thioxoethan-1-one: Contains a thioxo group instead of the trifluoromethyl group.
2-(Piperidin-1-yl)-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure with a trifluoromethylsulfanyl group.
Propriétés
Formule moléculaire |
C14H19F3N2 |
|---|---|
Poids moléculaire |
272.31 g/mol |
Nom IUPAC |
2-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)19-7-2-1-3-8-19/h4-6,9,13H,1-3,7-8,10,18H2 |
Clé InChI |
MEYNDOTTZUHWFL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(CN)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124527.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)
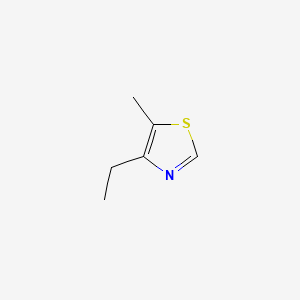
![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)
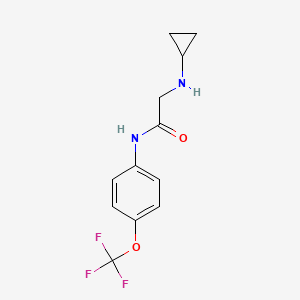
![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)
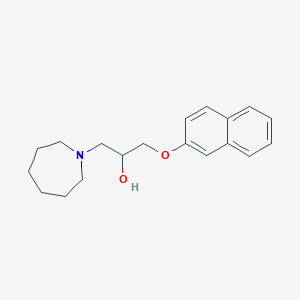
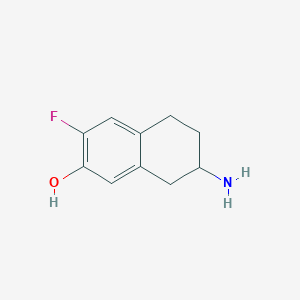

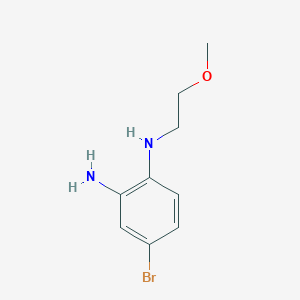
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)
